molecular formula C12H14As2Cl2N2O2 B1667614 Arsphenamine CAS No. 139-93-5

Arsphenamine

Cat. No. B1667614
CAS RN: 139-93-5
M. Wt: 402.54 g/mol
InChI Key: VLAXZGHHBIJLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsphenamine, also known as Salvarsan or compound 606, is an antibiotic drug that was introduced at the beginning of the 1910s . It was the first effective treatment for syphilis, relapsing fever, and African trypanosomiasis . This organoarsenic compound was the first modern antimicrobial agent .


Synthesis Analysis

Arsphenamine was first synthesized in 1907 in Paul Ehrlich’s lab by Alfred Bertheim . The antisyphilitic activity of this compound was discovered by Sahachiro Hata in 1909, during a survey of hundreds of newly synthesized organic arsenical compounds . The synthetic path for preparation of arsphenamine occasionally resulted in toxic contaminants .


Chemical Reactions Analysis

Arsphenamine was used to treat the disease syphilis because it is toxic to the bacterium Treponema pallidum, a spirochete that causes syphilis . It was originally called “606” because it was the sixth in the sixth group of compounds synthesized for testing .


Physical And Chemical Properties Analysis

Arsphenamine is a yellow, crystalline, hygroscopic powder that was highly unstable in air . It had to be dissolved in several hundred milliliters of distilled, sterile water with minimal exposure to air to produce a solution suitable for injection .

Scientific Research Applications

Historical Significance and Pharmacological Contributions

Arsphenamine, also known as Salvarsan, was a major breakthrough in the treatment of syphilis in the early 20th century, developed by Paul Ehrlich. It marked a significant advancement in pharmacology and chemotherapy, introducing the concept of the 'magic bullet' - compounds that selectively target pathogens or disease-causing elements in the body. This concept led to the development of more specific and effective antibacterial agents and played a crucial role in the evolution of modern antibiotics (Bosch & Rosich, 2008).

Chemotherapy and Protozoal Diseases

Arsphenamine's success in treating syphilis raised hopes for its potential in combating other bacterial diseases. Although its effectiveness against other bacterial infections was limited, it showed promise in treating protozoal diseases like trypanosomiasis, schistosomiasis, and leishmaniasis (Fairbrother, 2014).

Modern Applications and Mechanisms

Despite being replaced by penicillin for treating syphilis, arsphenamine's mechanism of action remains an area of research. Its biochemical action in eliminating syphilis spirochetes in vivo is not fully understood. There is interest in exploring the potential of organic arsenic compounds, including arsphenamine, for treating infections caused by resistant organisms (Warner & Soloway, 2017).

Role in Spinal Muscular Atrophy Research

Interestingly, arsphenamine has also been mentioned in the context of spinal muscular atrophy research. This indicates a broader impact of the drug beyond its initial use, potentially inspiring new approaches in targeting specific diseases (Vigevani & Valcárcel, 2014).

Safety And Hazards

Some of the side effects attributed to Salvarsan, including rashes, liver damage, and risks of life and limb, were thought to be caused by improper handling and administration . Both Salvarsan and Neosalvarsan had to be stored in sealed vials under a nitrogen atmosphere to prevent oxidation .

properties

IUPAC Name

2-amino-4-(3-amino-4-hydroxyphenyl)arsanylidenearsanylphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAXZGHHBIJLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14As2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arsphenamine

CAS RN

139-93-5
Record name Arsphenamine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arsphenamine
Reactant of Route 2
Arsphenamine
Reactant of Route 3
Arsphenamine
Reactant of Route 4
Arsphenamine
Reactant of Route 5
Arsphenamine
Reactant of Route 6
Arsphenamine

Citations

For This Compound
10,700
Citations
PA Kober - Journal of the American Chemical Society, 1919 - ACS Publications
… The synthesis of an arsphenamine or salvarsan suitable for … It is fairly well known that the toxicity of arsphenamine varies … of arsphenamine that about 50% of the arsphenamine made …
Number of citations: 12 pubs.acs.org
KJ Williams - Journal of the Royal Society of Medicine, 2009 - journals.sagepub.com
… 600 injections of the British arsphenamine, he concluded ‘I … trade mark for its version of arsphenamine) and Galyl (the … and German versions of arsphenamine were impossible. Much as …
Number of citations: 202 journals.sagepub.com
JF Schamberg, JA Kolmer… - The American Journal of …, 1920 - search.proquest.com
… as compared with arsphenamine, inasmuch as … arsphenamine and neoarsphenamine prepared by various laboratories; comparative studies of the therapeutic activity of arsphenamine …
Number of citations: 10 search.proquest.com
DE Jackson, MI Smith - J. Pharmacol. & Exper. Therap., 1918 - books.google.com
Within recent years an extensive literature dealing with the newer organic arsenic compounds has appeared. With the great bulk of this we are not immediately concerned in the work …
Number of citations: 11 books.google.com
WG Christiansen - Journal of the American Chemical Society, 1920 - ACS Publications
In the course of our work it was found that the reduction of 3-amino-4-hydroxy-phenyl-arsonic acid by hypophosphorous acid consistently gives arsphenamine of low toxicity. The amino …
Number of citations: 10 pubs.acs.org
AS Hyman - The Boston Medical and Surgical Journal, 1919 - Mass Medical Soc
… of arsphenamine … of arsphenamine. All of the patients reacted to this increase in the circulating medium but showed symptoms to a somewhat lesser degree than Avhen arsphenamine …
Number of citations: 0 www.nejm.org
GW Raiziss, JL Gavron - Journal of the American Chemical …, 1921 - ACS Publications
… that arsphenamine, … arsphenamine may produce the disturbing effects. Therefore, we deemed it advisable to prepare a number of compounds, which are closefy allied to arsphenamine …
Number of citations: 2 pubs.acs.org
HF Lewis - Industrial & Engineering Chemistry, 1919 - ACS Publications
At the present time there is much interest in the United States patents on the aromatic arsenic compounds due to the manufac-ture of these preparations in America. It has recently been …
Number of citations: 2 pubs.acs.org
J Beattie, J Marshall - British Medical Journal, 1944 - ncbi.nlm.nih.gov
… jaundice are present an injection of neoarsphenamine (0.6 g.… For these reasons we considered that post-arsphenamine … To avoid using the term " post-arsphenamine jaundice" when …
Number of citations: 12 www.ncbi.nlm.nih.gov
LW Harrison - British Journal of Venereal Diseases, 1935 - ncbi.nlm.nih.gov
ALTHOUGH theoretically the arsphenamine preparations … each batch of an arsphenamine preparation to such tests as … to compare the therapeutic potency of arsphenamine with that of …
Number of citations: 1 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.